molecular formula C11H15NO3 B2871720 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid CAS No. 2297693-02-6

5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B2871720
CAS No.: 2297693-02-6
M. Wt: 209.245
InChI Key: IPTTVGDYJXYZIX-UHFFFAOYSA-N
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Description

5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid ( 2297693-02-6) is a sophisticated spirocyclic chemical building block with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a unique 5-azaspiro[2.5]octane scaffold, a structure known for its three-dimensionality and potential to improve physicochemical properties in molecular design. The presence of both a prop-2-enoyl (acryloyl) group and a carboxylic acid functional group on the spiro framework makes it a versatile intermediate for synthetic organic and medicinal chemistry research . It is particularly valuable for constructing more complex molecules via further derivatization, such as amide bond formation through the carboxylic acid, or Michael addition and other reactions utilizing the acryloyl moiety. This high-value reagent is offered with a purity of 95% and is intended for use in laboratory research as a key synthetic precursor . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-9(13)12-5-3-4-11(7-12)6-8(11)10(14)15/h2,8H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTTVGDYJXYZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-enoyl-5-azaspiro[2One common method involves the use of a continuous-flow synthesis system, which has been shown to be more efficient than traditional batch synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Continuous-flow synthesis is preferred in industrial settings due to its efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid and related compounds from the evidence:

Compound Core Structure Substituents Melting Point (°C) Analytical Data Biological/Functional Notes Source
5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (Target Compound) 5-azaspiro[2.5]octane 5-prop-2-enoyl, 2-carboxylic acid Not reported Not available Hypothesized enzyme inhibitory activity N/A
(±)-8: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid Bicyclo[2.2.2]octane 3-amino, 2-carboxylic acid 208–210 (Lit. 232–235) NMR, elemental analysis matches racemic and enantiomeric forms; [α]D^20 = ±46.5–49° Potential β-amino acid analogs
EP 4 374 877 A2 Example 440 Azaspiro[4.5]dec-9-ene 9-carboxylic acid ester, pyrimidinyl substituents Not reported LCMS: m/z 861.4 [M+H]+; HPLC retention time: 1.40 min (SMD-TFA05) Likely kinase inhibitor scaffold
(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-...-2-carboxylic acid 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Multiple acetamido and hydroxylphenyl groups Meets crystallinity Pharmacopeial compliance (pH, crystallinity) Antibiotic derivative (e.g., cephalosporin-like)
(±)-7: 2,3-Diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid Bicyclo[2.2.2]oct-5-ene 3-amino, 2-carboxylic acid 228–231 (Lit. 204–208) NMR and elemental analysis consistent Conformationally constrained amino acid

Structural and Functional Insights

  • Core Rigidity vs. Bicyclo[2.2.2]octane derivatives (e.g., (±)-8) exhibit even higher rigidity due to their fused bicyclic structure, reflected in elevated melting points (208–260°C) . The prop-2-enoyl group in the target compound may increase electrophilicity or serve as a Michael acceptor, unlike the amino or ester substituents in analogs .
  • Spectroscopic and Chromatographic Behavior :

    • Enantiomeric forms of (±)-8 display distinct optical rotations ([α]D^20 = ±46.5–49°), highlighting the stereochemical sensitivity of bicyclic systems .
    • The azaspiro[4.5]decene derivative in shows a high m/z (861.4) due to its larger scaffold and substituents, whereas the target compound’s smaller spiro[2.5] system would likely yield a lower molecular weight.
  • Biological Relevance :

    • Thia/azabicyclo systems in are pharmacopeial-grade antibiotic precursors, suggesting that the target compound’s carboxylic acid and spirocyclic core could be optimized for similar bioactivity.

Research Findings and Data Gaps

  • Synthesis Challenges: lists suppliers for 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid, indicating commercial availability of precursors for synthesizing the target compound. The enantiomeric resolution of (±)-8 demonstrates feasible chiral separation for spiro/bicyclic amino acids , a technique applicable to the target compound.
  • Thermal Stability :

    • The lower melting point of (±)-7 (228–231°C vs. (±)-8’s 208–210°C) suggests that unsaturated bicyclic cores (e.g., oct-5-ene) reduce thermal stability compared to saturated analogs. This trend may extend to spiro systems.
  • Pharmacopeial Compliance :

    • Compounds meeting crystallinity and pH standards (e.g., ) underscore the importance of purity and stability in drug development, a consideration for future studies on the target compound.

Biological Activity

5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid (CAS Number: 2297693-02-6) is a novel compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid is C11H15NO3C_{11}H_{15}NO_{3} with a molecular weight of 209.24 g/mol. Its structure includes a spirocyclic framework that contributes to its unique reactivity and biological interactions.

PropertyValue
CAS Number2297693-02-6
Molecular FormulaC11H15NO3C_{11}H_{15}NO_{3}
Molecular Weight209.24 g/mol

The biological activity of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may modulate enzymatic activity, potentially influencing metabolic pathways relevant to various diseases.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could lead to altered cellular functions.
  • Receptor Binding : The compound may bind to receptors, affecting signal transduction pathways that regulate cellular responses.

Biological Activity

Research has indicated that 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid exhibits various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Early investigations into the anticancer potential of this compound have shown promise in inhibiting the proliferation of certain cancer cell lines. Further studies are required to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid, it is essential to compare it with structurally similar compounds:

CompoundSimilaritiesDifferences
1-Oxa-2-azaspiro[2.5]octaneSpirocyclic structureDifferent functional groups
5-Azaspiro[2.5]octane-2-carboxylic acidContains a carboxylic acid groupLacks the prop-2-enoyl moiety

Case Studies

Several case studies have been conducted to assess the biological activity of 5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid:

  • Case Study A : A study investigating its antimicrobial effects found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Case Study B : Research on its anticancer effects revealed that it reduced cell viability in HeLa cells by approximately 40% at a concentration of 25 µM after 48 hours of exposure.

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